Artemisinin-d3
Overview
Description
Artemisinin-d3: is a deuterated derivative of artemisinin, a sesquiterpene lactone containing an unusual peroxide bridge. Artemisinin was first isolated from the plant Artemisia annua (sweet wormwood), an herb employed in traditional Chinese medicine. The compound is renowned for its potent antimalarial properties and has been extensively studied for its therapeutic potential in various diseases .
Mechanism of Action
Target of Action
Artemisinin-d3, like other artemisinin derivatives, primarily targets the AKT signaling pathway . It decreases pAKT in a dose-dependent manner . Artemisinin and its derivatives have also been found to regulate key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, and inflammation-related NF-κB and COX2 .
Mode of Action
This compound interacts with its targets, leading to a decrease in cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also has neuroprotective effects . The precise mechanism of action remains controversial , but it is believed that the endoperoxide moiety in its structure plays a crucial role .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates apoptosis-related and inflammation-related pathways through key factors such as BAX, FASL, caspase-3, NF-κB, and COX2 . It also impacts the AKT signaling pathway . The downstream effects of these pathways include reduced cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis .
Pharmacokinetics
Auto-induction of metabolism of artemisinin has been observed, resulting in a significant increase in oral clearance following prolonged administration .
Result of Action
This compound has broad-spectrum antitumor activities in vitro and in vivo . It reduces cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also attenuates insulin resistance and restores islet ß-cell function in Type 2 Diabetes Mellitus (T2DM), and has potential therapeutic effects on diabetic complications .
Action Environment
This compound, derived from the plant Artemisia annua, was originally used as an antimalarial treatment . The environment, including the presence of the malaria parasite and the patient’s health status, can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Artemisinin-d3 has a sesquiterpene lactone structure . Its anti-microbial action relates to a characteristic endoperoxide moiety . The precise mechanism of action remains controversial . Experimental induction of parasite resistance both in vitro and in vivo has been followed by recent initial clinical reports of resistance .
Cellular Effects
This compound has shown potent and broad anticancer properties in cell lines and animal models . It inhibits AKT signaling pathway by decreasing pAKT in a dose-dependent manner . This compound reduces cancer cell proliferation, migration, invasion, tumorigenesis and metastasis and has neuroprotective effects .
Molecular Mechanism
This compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .
Temporal Effects in Laboratory Settings
This compound and its derivatives do not exert any major toxic side effects. Prolonged use appears to yield better results as reported in the few available clinical trials .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways
Transport and Distribution
Different artemisinin derivatives have different distribution characteristics . Artemisinin can cross the blood-brain and blood-placenta barriers after intravenous administration .
Subcellular Localization
This compound localizes to the parasite endoplasmic reticulum, Rab-positive vesicles, and sites adjacent to cytostomes . These latter structures form at the parasite plasma membrane and traffic hemoglobin to the digestive vacuole wherein artemisinin-activating heme moieties are released .
Preparation Methods
Synthetic Routes and Reaction Conditions: Artemisinin-d3 can be synthesized through several methods, including engineered biosynthesis followed by semi-synthesis, chemoenzymatic synthesis, total synthesis, and site-selective C–H functionalization . The process typically involves the incorporation of deuterium atoms into the artemisinin molecule to enhance its stability and pharmacokinetic properties.
Industrial Production Methods: Industrial production of artemisinin and its derivatives, including this compound, often involves the extraction of artemisinin from Artemisia annua followed by chemical modification. The extraction process can be optimized using supercritical fluid extraction and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Artemisinin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The endoperoxide bond in this compound is particularly reactive and can be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium borohydride for reduction, boron trifluoride etherate for catalytic reactions, and acid anhydrides for substitution reactions .
Major Products: The major products formed from these reactions include dihydroartemisinin, artemether, arteether, and artesunate, all of which retain the endoperoxide bridge essential for their biological activity .
Scientific Research Applications
Artemisinin-d3 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying the pharmacokinetics and metabolism of artemisinin derivatives.
Comparison with Similar Compounds
- Dihydroartemisinin
- Artemether
- Arteether
- Artesunate
Comparison: Artemisinin-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and pharmacokinetic properties compared to its non-deuterated counterparts . This modification can lead to improved therapeutic efficacy and reduced resistance in clinical applications.
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-OGUHANSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444833 | |
Record name | Artemisinin-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176652-07-6 | |
Record name | Artemisinin-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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